molecular formula C28H44O B12479330 Ergosta-5,7,22-trien-3-ol

Ergosta-5,7,22-trien-3-ol

Cat. No.: B12479330
M. Wt: 396.6 g/mol
InChI Key: DNVPQKQSNYMLRS-UHFFFAOYSA-N
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Description

Ergosta-5,7,22-trien-3-ol, also known as ergosterol, is a sterol found in the cell membranes of fungi and protozoa. It serves many of the same functions that cholesterol does in animal cells. Ergosterol is a precursor to vitamin D2, which is produced when the compound is exposed to ultraviolet light .

Preparation Methods

Mechanism of Action

Ergosta-5,7,22-trien-3-ol exerts its effects by integrating into the cell membranes of fungi and protozoa, maintaining membrane integrity and fluidity. It is a target for antifungal drugs because disrupting its synthesis can compromise the cell membrane, leading to cell death . The compound also acts as a provitamin, converting to vitamin D2 upon exposure to ultraviolet light .

Comparison with Similar Compounds

Ergosta-5,7,22-trien-3-ol is similar to other sterols such as cholesterol and sitosterol. it is unique in its role in fungal cell membranes and its ability to convert to vitamin D2. Similar compounds include ergosta-5,7,22-trien-3-yl acetate and ergosta-5,7,22,24(28)-tetraen-3β-ol .

Properties

IUPAC Name

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPQKQSNYMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861590
Record name (24xi)-Ergosta-5,7,22-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.